Triethyltin bromide

Catalog No.
S601767
CAS No.
2767-54-6
M.F
C6H15BrSn
M. Wt
285.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyltin bromide

CAS Number

2767-54-6

Product Name

Triethyltin bromide

IUPAC Name

bromo(triethyl)stannane

Molecular Formula

C6H15BrSn

Molecular Weight

285.8 g/mol

InChI

InChI=1S/3C2H5.BrH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

KQPIFPBKXYBDGV-UHFFFAOYSA-M

SMILES

CC[Sn](CC)(CC)Br

Solubility

5 to 10 mg/mL at 72° F (NTP, 1992)

Synonyms

Bromotriethyl-tin; Bromotriethylstannane; Bromotriethyltin; Triethylstannyl Bromide

Canonical SMILES

CC[Sn](CC)(CC)Br
  • Neurotoxicity studies

    TETBr has been shown to cause neuronal cell death in various brain regions ]. This makes it a useful tool for researchers to investigate the mechanisms of neurodegeneration in diseases like Alzheimer's and Parkinson's.

  • Mechanism of action

    Research is ongoing to understand how TETBr exerts its neurotoxic effects. Studies suggest it may disrupt various cellular processes, including mitochondrial function and calcium homeostasis Source: International Journal of Molecular Sciences [Triethyltin Bromide-Induced Neurotoxicity: A Review of Recent Advances: ].

  • Animal models

    TETBr has been used in animal models to mimic certain aspects of neurodegenerative diseases. By studying the effects of TETBr on the nervous system of animals, researchers can gain insights into the potential causes and progression of these diseases Source: Progress in Neurobiology [Organotin compounds: neurotoxicity and methylation potential: ].

Triethyltin bromide is a chemical compound with the molecular formula C6_6H15_{15}BrSn, classified as an organotin compound. It consists of three ethyl groups attached to a tin atom, which is further bonded to a bromide ion. This compound is known for its lipophilic nature, making it soluble in organic solvents and allowing it to penetrate biological membranes easily. Triethyltin bromide has been studied for its neurotoxic properties, particularly its effects on the central nervous system, where it acts as a depressant and can lead to conditions such as bromism upon chronic exposure .

TET acts as a selective inhibitor of mitochondrial ATP synthase, an enzyme crucial for cellular energy production []. It disrupts the proton gradient across the mitochondrial membrane, leading to decreased ATP synthesis and ultimately cell death. This mechanism makes TET a valuable tool for studying mitochondrial function and dysfunction.

Typical of organotin compounds. It can participate in:

  • Nucleophilic substitution reactions: The bromide ion can be displaced by various nucleophiles, leading to the formation of different organotin derivatives.
  • Hydrolysis: In the presence of water, triethyltin bromide can hydrolyze to form triethyltin hydroxide and hydrobromic acid.
  • Decomposition: When heated, triethyltin bromide decomposes and emits toxic fumes of bromine, highlighting its corrosive nature .

Triethyltin bromide exhibits significant biological activity, particularly as an inhibitor of mitochondrial ATP synthase. This inhibition disrupts ATP production, leading to cellular energy deficits. The compound has been shown to induce neuronal damage and behavioral changes in animal models, reflecting its neurotoxic potential. Chronic exposure can result in morphological changes in neurons and behavioral impairments associated with central nervous system function .

Triethyltin bromide can be synthesized through several methods:

  • Direct reaction of tin compounds: It can be produced by reacting triethylamine with tin(IV) bromide.
  • Alkylation processes: Tin(IV) chloride can be reacted with ethylmagnesium bromide or ethyl lithium reagents under controlled conditions to yield triethyltin bromide.
  • Grignard reaction: Ethyl Grignard reagent may react with tin(IV) halides to form triethyltin compounds .

Physical Description

Triethyl tin bromide is a clear colorless liquid. (NTP, 1992)

Boiling Point

435 °F at 760 mm Hg (NTP, 1992)

Flash Point

210 °F (NTP, 1992)

Density

1.63 at 68 °F (NTP, 1992)

Melting Point

7.7 °F (NTP, 1992)

UNII

UOP17166KC

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2767-54-6

Wikipedia

Bromotriethylstannane

General Manufacturing Information

Stannane, bromotriethyl-: ACTIVE

Dates

Modify: 2023-08-15

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